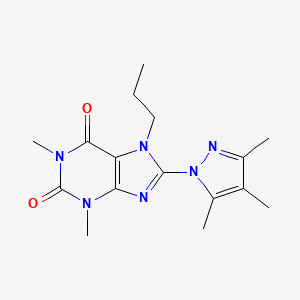![molecular formula C24H26N4O3 B2819161 1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900870-53-3](/img/structure/B2819161.png)
1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” would require more specific information or computational analysis.Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidines can vary widely depending on the specific compound and conditions . Without specific information on “this compound”, it’s difficult to provide an accurate analysis.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, has been conducted to explore their potential applications in medicinal chemistry and material science. These compounds are synthesized through various chemical reactions, including the reaction of amino-substituted thieno[2,3-b]pyridine carboxamides with carbonyl compounds to form tetrahydropyridothienopyrimidine derivatives. Such compounds have been studied for their potential biological activities and applications in creating new materials with unique properties (Bakhite, Al‐Sehemi, & Yamada, 2005).
Analgesic Properties
Modifications of the pyridopyrimidine nucleus have been explored to enhance biological properties, including analgesic effects. One study focused on the methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives to optimize their analgesic properties, indicating the significance of structural modifications in developing new therapeutic agents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial and Anti-inflammatory Agents
The synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has been reported, with these molecules showing promising anti-inflammatory and analgesic activities. Such studies highlight the potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in developing new drugs with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-lipoxygenase Activities
The development of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the versatility of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in therapeutic applications. Such research underscores the potential of these compounds in addressing various health conditions through targeted molecular modifications (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction disrupts the normal function of CDK2, preventing it from phosphorylating other proteins that are necessary for cell cycle progression . As a result, the cell cycle is halted, inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This transition is crucial for DNA replication. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting DNA replication and cell division .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to a decrease in tumor size . Additionally, the compound may induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
6-benzyl-N-(3-ethoxypropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-31-13-7-12-25-23(29)20-14-19-22(27(20)16-18-8-5-4-6-9-18)26-21-11-10-17(2)15-28(21)24(19)30/h4-6,8-11,14-15H,3,7,12-13,16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZDNEWIXCHNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2819083.png)

![2,3-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2819086.png)
![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B2819092.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2819094.png)
![2-[1-(2-Phenylethylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2819096.png)

